molecular formula C19H22N2O4S B5552395 (4aR*,7aS*)-1-甲基-4-(5-甲基-2-苯基-3-呋喃甲酰基)八氢噻吩并[3,4-b]吡嗪 6,6-二氧化物

(4aR*,7aS*)-1-甲基-4-(5-甲基-2-苯基-3-呋喃甲酰基)八氢噻吩并[3,4-b]吡嗪 6,6-二氧化物

货号 B5552395
分子量: 374.5 g/mol
InChI 键: WIDGKTWXHYNGJC-SJORKVTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, starting with specific precursors and leading to novel compounds through reactions with α-halocarbonyl compounds, cyclocondensation, and further derivatization. For instance, Kamal El‐dean et al. (2018) detailed the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines through reactions involving dimethylamino-propenoates and subsequent cyclization processes (Kamal El‐dean et al., 2018).

Molecular Structure Analysis

Understanding the molecular structure of such compounds typically requires advanced spectroscopic techniques. Demir et al. (2010) explored the molecular structure of a related compound, using techniques like IR, NMR, and single-crystal X-ray diffraction, providing insights into the arrangement of atoms and bonds within these molecules (Demir et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds reveal their potential interactions and transformations. For example, Kruse et al. (1978) described the reactivity of 2-substituted derivatives towards electrophilic reagents, highlighting the formation of halo and nitro derivatives, and exploring mechanisms of reactions with peracids and phosphoryl chloride (Kruse et al., 1978).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. While the available research primarily focuses on synthesis and chemical reactions, these properties are typically inferred from molecular structure analyses and are essential for the practical application and handling of these compounds.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical groups, and stability under various conditions, are determined by the compound's molecular structure and functional groups. Studies like those conducted by Khazaei et al. (2015) on related compounds provide insights into the efficiency of these molecules as catalysts in synthesis reactions, indicating a broader range of chemical behaviors (Khazaei et al., 2015).

科学研究应用

合成与表征

  • 新型衍生物的有效合成: Kamal El‐dean 等人(2018 年)的研究概述了新型呋喃并[3,2-e]吡唑并[3,4-b]吡嗪和相关杂环化合物的合成,旨在生成具有潜在药理活性的化合物。该合成涉及与 α-卤代羰基化合物进行多步反应,并通过元素和光谱分析(包括 FT-IR、1H NMR、13C NMR 和质谱)探索化学结构,为进一步研究其应用奠定了基础 Kamal El‐dean 等人,2018 年

  • 抗菌活性研究: El‐Emary 等人(2002 年)的一项研究合成了基于 3-甲基-1-苯基-5-氨基吡唑的新型杂环化合物,并评估了它们的抗菌活性。这项研究突出了此类化合物在开发新型抗菌剂中的潜力,展示了这些化学结构在应对医学挑战中的直接应用 El‐Emary 等人,2002 年

生物和药理应用

  • 单胺氧化酶抑制活性: Ahmad 等人(2019 年)报道了二氢苯并[c]吡喃并[2,3-e][1,2]噻嗪 5,5-二氧化物的合成和生物学评估,显示出对单胺氧化酶 A 和 B 的选择性抑制。这项研究不仅探索了这些化合物的合成途径,还探索了它们在治疗与单胺氧化酶相关的疾病中的潜在应用 Ahmad 等人,2019 年

  • 细胞毒性和抗癌潜力: Hassan 等人(2014 年)合成了 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,并评估了它们对艾氏腹水癌 (EAC) 细胞的细胞毒活性。这项研究通过评估这些化合物对癌细胞系的有效性,证明了它们在开发抗癌疗法中的相关性 Hassan 等人,2014 年

化学性质和反应

  • 杂环挥发物的形成: Whitfield 和 Mottram(2001 年)的研究探索了通过用半胱氨酸或硫化氢加热 4-羟基-5-甲基-3(2H)-呋喃酮形成杂环挥发物,产生包括吡嗪和恶唑在内的多种化合物。这项研究提供了对这些化合物在风味化学中的化学反应和潜在应用的见解 Whitfield 和 Mottram,2001 年

属性

IUPAC Name

[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-methyl-2-phenylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-10-15(18(25-13)14-6-4-3-5-7-14)19(22)21-9-8-20(2)16-11-26(23,24)12-17(16)21/h3-7,10,16-17H,8-9,11-12H2,1-2H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDGKTWXHYNGJC-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CCN(C4C3CS(=O)(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CCN([C@H]4[C@@H]3CS(=O)(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-methyl-2-phenylfuran-3-yl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。